Smiles Rearrangement: 4-Thiol vs 2-Thiol Isomers
In comparative studies of Smiles rearrangement, 3-aminopyridine-4-thiol and 3-aminopyridine-2-thiol exhibit divergent reaction outcomes under identical conditions [1]. The 4-thiol positional isomer undergoes distinct rearrangement pathways leading to different fused heterocyclic scaffolds compared to the 2-thiol analog, a consequence of the spatial relationship between the amino and thiol groups on the pyridine ring [1].
2-thiol → alternative scaffolds
| Evidence Dimension | Smiles rearrangement product selectivity |
|---|---|
| Target Compound Data | Produces specific thiazine-fused heterocyclic scaffolds under rearrangement conditions |
| Comparator Or Baseline | 3-Aminopyridine-2-thiol: Produces alternative fused heterocyclic scaffolds under identical rearrangement conditions |
| Quantified Difference | Divergent product distribution (qualitative difference; quantitative product ratios not reported in accessible data) |
| Conditions | Thermal rearrangement of arylthio derivatives; reaction conditions examined for Smiles rearrangement to take place |
Why This Matters
This positional specificity determines which fused heterocyclic product is obtained, directly impacting synthetic route design and target molecule accessibility.
- [1] Journal of Synthetic Organic Chemistry, Japan. Studies on Sulfur-containing Pyridine Derivatives (Part 55): Smiles Rearrangement in Pyridine Derivatives and Synthesis of Benzopyrido- and Dipyridothiazine Derivatives (Part 3). 2010. View Source
